molecular formula C10H15BrClNO2 B13596789 [(4-Bromo-3,5-dimethoxyphenyl)methyl](methyl)aminehydrochloride

[(4-Bromo-3,5-dimethoxyphenyl)methyl](methyl)aminehydrochloride

Cat. No.: B13596789
M. Wt: 296.59 g/mol
InChI Key: XVTWJZCVYINDPS-UHFFFAOYSA-N
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Description

(4-Bromo-3,5-dimethoxyphenyl)methylaminehydrochloride is a chemical compound known for its unique structure and properties It is a derivative of phenethylamine and is characterized by the presence of bromine and methoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3,5-dimethoxyphenyl)methylaminehydrochloride typically involves the bromination of 3,5-dimethoxybenzyl alcohol followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The brominated intermediate is then subjected to a nucleophilic substitution reaction with methylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3,5-dimethoxyphenyl)methylaminehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine group to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds. Substitution reactions result in various substituted derivatives.

Scientific Research Applications

(4-Bromo-3,5-dimethoxyphenyl)methylaminehydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (4-Bromo-3,5-dimethoxyphenyl)methylaminehydrochloride involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the aromatic ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

(4-Bromo-3,5-dimethoxyphenyl)methylaminehydrochloride can be compared with other similar compounds, such as:

    4-Bromo-3,5-dimethoxyamphetamine: This compound shares a similar structure but has different pharmacological properties and applications.

    3,5-Dimethoxyphenethylamine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    4-Bromo-2,5-dimethoxyphenethylamine: Another brominated derivative with distinct chemical and biological properties.

Properties

Molecular Formula

C10H15BrClNO2

Molecular Weight

296.59 g/mol

IUPAC Name

1-(4-bromo-3,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C10H14BrNO2.ClH/c1-12-6-7-4-8(13-2)10(11)9(5-7)14-3;/h4-5,12H,6H2,1-3H3;1H

InChI Key

XVTWJZCVYINDPS-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C(=C1)OC)Br)OC.Cl

Origin of Product

United States

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